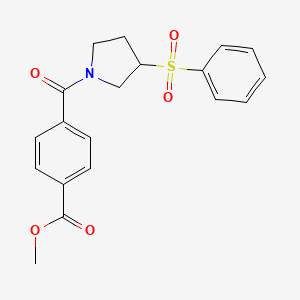

Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that features a pyrrolidine ring, a phenylsulfonyl group, and a benzoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a carbonyl compound to form the pyrrolidine ring. The phenylsulfonyl group is then introduced through a sulfonation reaction, and the benzoate ester is formed via esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C16H19NO5S

- Molecular Weight : 373.40 g/mol

- IUPAC Name : Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate

The compound features a pyrrolidine ring, a phenylsulfonyl group, and a benzoate ester, contributing to its unique reactivity and interaction with biological systems.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its complex structure allows chemists to create more intricate compounds through various synthetic routes. The compound can participate in:

- Reactions : It can act as a nucleophile or electrophile in reactions such as nucleophilic substitutions or cycloadditions.

- Synthesis of Pharmaceuticals : It is utilized in the development of new drug candidates by modifying its structure to enhance biological activity.

Biological Research

The compound has shown promise in biological applications, particularly in enzyme inhibition and receptor binding studies:

- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes, making it a candidate for studies on metabolic pathways and drug development.

- Ligand in Receptor Binding Assays : Its structural features allow it to bind selectively to various receptors, which is valuable for pharmacological research.

Industrial Applications

In the industrial sector, this compound is used as:

- Intermediate in Synthesis : It acts as an intermediate for producing specialty chemicals.

- Production of Agrochemicals : Its derivatives may be explored for use in agricultural chemicals due to their potential biological activity against pests.

Antimicrobial Activity

A study evaluated the compound's efficacy against various bacterial strains. Results indicated significant antibacterial activity against Staphylococcus aureus, suggesting its potential use as an antibacterial agent in clinical settings.

Anticancer Properties

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The compound reduced cell viability by approximately 70% at a concentration of 10 µM over 48 hours. The proposed mechanism involves the inhibition of enzymes related to cell growth and division.

Research Findings Summary Table

Mécanisme D'action

The mechanism of action of Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrrolidine ring. This can affect the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

Phenylsulfonyl compounds: Similar compounds include those with phenylsulfonyl groups attached to different core structures.

Benzoate esters: Compounds like methyl benzoate and ethyl benzoate share the benzoate ester functionality.

Uniqueness

Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Activité Biologique

Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure

The compound has the following chemical formula: C19H19NO5S. It features a pyrrolidine ring, a phenylsulfonyl group, and a benzoate ester structure. The IUPAC name is methyl 4-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate, and it has a molecular weight of 373.42 g/mol .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This can be achieved through the reaction of an appropriate amine with a carbonyl compound.

- Introduction of the Phenylsulfonyl Group : This is accomplished via sulfonation reactions.

- Esterification : The benzoate ester is formed through standard esterification processes.

These methods may vary in industrial settings to optimize yield and purity, often employing catalysts and controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylsulfonyl group serves as an electron-withdrawing entity, which can enhance the reactivity of the pyrrolidine ring. This modification may influence the compound's binding affinity to various enzymes or receptors, thereby modulating their activity .

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. For instance, studies have suggested its potential as a ligand in receptor binding assays, which could be pivotal in drug discovery processes .

Anticancer Activity

A significant area of interest is its anticancer potential. Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. For example, derivatives with pyrrolidine moieties have shown promising results in inhibiting cancer cell growth by targeting specific kinase pathways .

Antimicrobial Activity

Preliminary studies suggest that compounds related to this compound may possess antimicrobial properties. These findings are essential for developing new treatments against resistant bacterial strains .

Case Studies

-

Anticancer Efficacy

In a study involving MV4-11 cells (a model for acute myeloid leukemia), derivatives of this compound exhibited significant inhibition of cell proliferation, correlating with reduced phosphorylation of retinoblastoma protein and induction of apoptosis . -

Antimicrobial Evaluation

A related study evaluated various pyrrolidine derivatives against Mycobacterium tuberculosis and found moderate activity in several compounds, indicating potential for further development in antimicrobial therapies .

Propriétés

IUPAC Name |

methyl 4-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S/c1-25-19(22)15-9-7-14(8-10-15)18(21)20-12-11-17(13-20)26(23,24)16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNDCTILDDOKCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.